3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
Description
Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDRFCAGJUZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Aromatic Precursors
One of the prevalent approaches involves nucleophilic aromatic substitution (SNAr) reactions where an appropriately substituted aniline derivative reacts with a halogenated ethylpiperazine compound.
- Starting with 2,4-dichloroaniline or 2,4-dibromoaniline as the aromatic core.
- Reacting with 2-(4-methylpiperazin-1-yl)ethyl halides (e.g., 2-(4-methylpiperazin-1-yl)ethyl chloride or bromide).
- The reaction is facilitated in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) with bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to promote nucleophilic attack.
- Temperature: 80–120°C
- Reaction time: 4–12 hours
- Solvent: DMF or DMSO
- Catalyst: None typically required, but phase-transfer catalysts like tetrabutylammonium bromide can enhance yields.
- High selectivity
- Suitable for large-scale production
- Mild reaction conditions
Reductive Amination of Aromatic Aldehydes or Ketones
Another method involves the reductive amination of aromatic aldehydes or ketones with 4-methylpiperazine derivatives.
- Synthesis of 2-(4-methylpiperazin-1-yl)ethylamine intermediates via reduction of corresponding nitro precursors.
- Condensation with 2-amino-phenyl derivatives under reductive conditions using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
- Catalytic hydrogenation over palladium or platinum catalysts to reduce nitro groups and facilitate amine formation.
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 80°C
- Hydrogen pressure: 1–3 atm
- This method allows for the simultaneous reduction of nitro groups and formation of the amino linkage, improving overall yield and process efficiency.
Multi-step Synthesis via Intermediate Formation
Based on patent CN106432054A, a multi-step process has been developed:
- Step 1: Formation of a quaternary ammonium salt by reacting 3-(4-nitrophenyl)pyridine with 3-halogenated propylene .
- Step 2: Reduction of the nitro group using zinc chloride and sodium borohydride to yield the corresponding aniline derivative.
This method avoids precious metal catalysts, reducing costs and simplifying the process for industrial scale-up.
Catalytic Hydrogenation of Nitro Precursors
A common industrial approach involves hydrogenation of nitro-containing aromatic compounds:
- Starting from 4-nitroaniline derivatives.
- Catalytic hydrogenation over Pd/C or Raney Ni in ethanol or ethyl acetate.
- Introduction of the 2-(4-methylpiperazin-1-yl)ethyl side chain via nucleophilic substitution or reductive amination.
- Hydrogen pressure: 1–3 MPa
- Temperature: 25–80°C
- Solvent: Ethanol or tetrahydrofuran
Key Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,4-dichloroaniline | 2-(4-methylpiperazin-1-yl)ethyl halide | DMF/DMSO | 80–120°C, 4–12h | High yield, scalable | Requires halogenated intermediates |
| Reductive Amination | Aromatic aldehyde/ketone | 4-methylpiperazine, NaBH₄ | Ethanol | RT–80°C, H₂ atmosphere | One-pot synthesis | Sensitive to reaction conditions |
| Multi-step via Nitro Reduction | Nitroaromatic precursors | Zinc, NaBH₄ | Water/organic solvent | 55–80°C | Cost-effective, avoids precious metals | Longer process |
| Catalytic Hydrogenation | Nitroaromatic compounds | Pd/C or Raney Ni | Ethanol | 25–80°C, 1–3 MPa H₂ | Efficient reduction | Requires hydrogenation setup |
Research Findings and Industrial Relevance
- The multi-step process involving quaternary ammonium salt formation followed by reduction offers a cost-effective route suitable for large-scale manufacturing, as demonstrated in patent CN106432054A.
- Reductive amination methods provide high selectivity and are adaptable for synthesizing various derivatives, including 3-[2-(4-methylpiperazin-1-yl)ethyl]aniline , with optimized conditions yielding high purity.
- Use of non-precious metal catalysts and mild reaction conditions aligns with green chemistry principles, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines from nitro derivatives.
Substitution: Nitroanilines or halogenated anilines.
Scientific Research Applications
Chemistry
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline serves as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .
Biology
The compound is utilized in biological research as:
- Enzyme Inhibitor Studies : It shows potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Ligand Studies : Its structural features suggest interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, indicating possible neuropharmacological applications.
Pharmacology
Research indicates that this compound may have significant implications in:
- Cancer Therapy : Preliminary studies report cytotoxic effects on tumor cell lines such as Huh-7 (IC50 = 15 µM) and A549 (IC50 = 12.5 µM), suggesting its potential as an anticancer agent.
- Neurodegenerative Disease Treatment : The compound has been highlighted for its ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, potentially enhancing cholinergic neurotransmission .
Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| Huh-7 | 15.0 |
| A549 | 12.5 |
| MCF-7 | 20.0 |
Enzyme Interaction Studies
| Enzyme | Mode of Action |
|---|---|
| Cytochrome P450 | Inhibition |
| Acetylcholinesterase | Inhibition |
Case Study 1: Cytotoxic Effects
A study evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated significant potential for further exploration in anticancer therapies due to its selective toxicity towards malignant cells.
Case Study 2: Interaction with Acetylcholinesterase
Recent research focused on the compound's interaction with AChE, demonstrating its potential to enhance cognitive function in models of neurodegeneration. This study underscores the importance of exploring this compound's role in treating Alzheimer's disease.
Summary of Key Findings
- Cytotoxic Activity : Significant effects on tumor cell lines indicate potential anticancer properties.
- Enzyme Interaction : Acts as an inhibitor of cytochrome P450 enzymes and AChE.
- Pharmacokinetics : Exhibits high gastrointestinal absorption and blood-brain barrier permeability.
- Therapeutic Applications : Promising candidate for cancer treatment and neuropharmacological interventions.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- The ethyl linker in the target compound increases LogP compared to non-ethyl analogs, favoring membrane permeability .
- Para-substituted derivatives exhibit higher solubility due to symmetrical electronic distribution .
Kinase Inhibition
- The ethyl spacer in this compound optimizes binding to ATP pockets in kinases (e.g., ALK inhibitors), as seen in ASP3026 derivatives .
- Trifluoromethyl analogs (e.g., CAS 694499-26-8) show enhanced IC₅₀ values (<10 nM) in Plasmodium falciparum inhibitors due to improved hydrophobic interactions .
Anticancer Potential
- Complex derivatives like CAS 1799522-68-1 inhibit prion protein aggregation and exhibit cytotoxicity against glioblastoma cells .
Biological Activity
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, a compound characterized by its aniline moiety and a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and is often encountered in its trihydrochloride form, enhancing its solubility in aqueous environments. The structure includes:
- An aniline group
- A 4-methylpiperazine substituent
- An ethyl linker
This configuration is crucial for its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated, but several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Interaction : It is suggested that the compound interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways, potentially influencing mood and cognitive functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound can impact tumor cell lines such as Huh-7 (hepatocellular carcinoma) and A549 (lung adenocarcinoma), suggesting potential cytotoxic effects . Specifically, it has been shown to induce apoptosis in these cell lines, highlighting its potential as an anticancer agent.
| Cell Line | Effect Observed | Reference |
|---|---|---|
| Huh-7 | Induction of apoptosis | |
| A549 | Cytotoxic activity |
Neuropharmacological Effects
The compound's structure suggests it may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This activity could have implications for treating mood disorders or neurodegenerative diseases.
Pharmacokinetics
Preliminary data suggest that this compound has favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption has been indicated.
- Blood-Brain Barrier Penetration : The compound appears to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : Research on its effects on various cancer cell lines has shown promising results in inducing cell death and inhibiting proliferation.
- Neuropharmacological Studies : Investigations into its receptor interactions have revealed potential benefits in modulating mood and cognitive functions.
Q & A
Q. Table 1: Synthetic Routes for Analogous Compounds
| Compound | Method | Yield | Purity | Ref. |
|---|---|---|---|---|
| 4-(4-Methylpiperazin-1-yl)aniline | Nucleophilic substitution | 70% | >95% | |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | Buchwald-Hartwig amination | 55% | 90% |
Q. Table 2: Stability of this compound
| Condition | Degradation (%) | Major By-Product | Ref. |
|---|---|---|---|
| PBS, pH 7.4, 37°C, 72h | <5% | None detected | |
| PBS, pH 5.5, 37°C, 72h | 35% | 3-Aminoethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
